molecular formula C9H4Cl2IN B1610487 4,7-Dichloro-3-iodoquinoline CAS No. 70237-22-8

4,7-Dichloro-3-iodoquinoline

Cat. No. B1610487
CAS RN: 70237-22-8
M. Wt: 323.94 g/mol
InChI Key: LCUQJSFUVCSBQE-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN . It is used in various applications in the field of synthetic organic chemistry .


Synthesis Analysis

Quinoline derivatives, including 4,7-Dichloro-3-iodoquinoline, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of quinoline via aniline and glycerine has also been reported .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloro-3-iodoquinoline consists of a two-ring heterocyclic compound. The molecular weight of this compound is 323.95 .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,7-Dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN. The molecular weight of this compound is 323.95 .

Scientific Research Applications

1. Applications in Synthesis and Catalysis

4,7-Dichloro-3-iodoquinoline serves as a crucial intermediate in various synthesis and catalysis applications. Friesen and Trimble (2004) demonstrated its utility in Suzuki cross-coupling reactions catalyzed by phosphine-free palladium acetate in water. They highlighted the regioselectivity and efficiency of using 4,7-dichloro-3-iodoquinoline in these reactions, providing a pathway to synthesize a variety of compounds with potential applications across different fields of chemistry and pharmacology Friesen & Trimble, 2004.

2. Role in Halogen Exchange Reactions

Wolf et al. (2003) outlined the role of 4,7-dichloro-3-iodoquinoline in acid-mediated nucleophilic halogen exchange reactions. This process is crucial for converting heterocyclic arenes like quinolines from chlorides to iodides, thereby enhancing their reactivity and utility in further chemical synthesis. This method is particularly noteworthy for its regioselective and high-yield outcomes, making 4,7-dichloro-3-iodoquinoline a valuable component in the synthesis of compounds like anti-malaria drugs Wolf, Tumambac, & Villalobos, 2003.

3. Antileishmanial and Antitubercular Properties

Carmo et al. (2011) explored the potential of 4,7-dichloro-3-iodoquinoline derivatives in medical applications, particularly focusing on their antituberculosis and antileishmanial activities. Their research involved synthesizing a series of 4-amino-7-chloroquinoline derivatives, further highlighting the broad spectrum of biological activities that compounds derived from 4,7-dichloro-3-iodoquinoline can possess Carmo et al., 2011.

4. Inclusion in Supramolecular Chemistry

Ashmore et al. (2006) discussed the inclusion properties of compounds derived from 4,7-dichloro-3-iodoquinoline in supramolecular chemistry. They noted the unique crystal structures and intermolecular assemblies formed by these compounds, which can have implications in the design of new materials and molecular recognition processes Ashmore, Bishop, Craig, & Scudder, 2006.

Mechanism of Action

While the precise mechanism of action for 4,7-Dichloro-3-iodoquinoline is not known, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for 4,7-Dichloro-3-iodoquinoline indicates that it can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Quinoline and its derivatives, including 4,7-Dichloro-3-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4,7-dichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQJSFUVCSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500467
Record name 4,7-Dichloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-3-iodoquinoline

CAS RN

70237-22-8
Record name 4,7-Dichloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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